Lipophilicity Comparison with Ring-Unsubstituted Analog
Ethyl 2-heptyl-4,6-dihydroxybenzoate has a computed XLogP3-AA of 5.5, substantially higher than ethyl 2,4-dihydroxybenzoate (entry 1 in De Souza et al., 2,4-DHB ethyl ester, log Po/w = 2.8 by HPLC) [1][2]. This ~2.7 log unit increase reflects the lipophilic contribution of the heptyl ring substituent, which can alter membrane permeability, tissue distribution, and formulation requirements.
Lipophilicity difference may influence membrane penetration and formulation design; cross-method comparison (computed XLogP3-AA vs. experimental HPLC).
Direct experimental logP for target compound not available.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA vs. experimental HPLC log Po/w) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.5 (PubChem computed) |
| Comparator Or Baseline | Ethyl 2,4-dihydroxybenzoate (compound 1): HPLC log Po/w = 2.8 |
| Quantified Difference | Δ ≈ 2.7 log units (cross-method comparison) |
| Conditions | Target: PubChem XLogP3-AA computational prediction; Comparator: Experimental HPLC log Po/w per OECD 117 guidelines |
Why This Matters
A higher logP values indicates greater lipophilicity, which can significantly influence membrane penetration, formulation into lipid-based delivery systems, and potential bioaccumulation risk—making direct substitution with less lipophilic analogs inadequate for studies where these properties are relevant.
- [1] PubChem. Ethyl 2-heptyl-4,6-dihydroxybenzoate. Compound Summary CID 15719536. XLogP3-AA: 5.5. View Source
- [2] De Souza, A. O.; et al. Int. J. Mol. Sci. 2018, 19 (10), 3050. Table 1: compound 1 (ethyl 2,4-dihydroxybenzoate) log Po/w = 2.8. View Source
